(R)-4-Methoxydalbergione

Antiplasmodial Plasmodium falciparum Malaria drug discovery

The (R)-(+)-enantiomer is essential for reproducible urease inhibition (IC50 ~60-67 μM) and HO-1 activation; substitution with (S)-enantiomer or analogs like latifolin yields invalid data. This specific chiral form, not a racemic mixture, enables validated SAR studies in glioblastoma and neuroinflammation models. Ideal as an authenticated reference standard for chiral HPLC method validation.

Molecular Formula C16H14O3
Molecular Weight 254.28 g/mol
CAS No. 4646-86-0
Cat. No. B1202767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-Methoxydalbergione
CAS4646-86-0
Synonyms2-methoxy-5-(1-phenylallyl)-4-benzoquinone
2-methoxy-5-(1-phenylallyl)-p-benzoquinone
4-methoxydalbergione
4-methoxydalbergione, (R)-isomer
4-methoxydalbergione, (S)-isome
Molecular FormulaC16H14O3
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCOC1=CC(=O)C(=CC1=O)C(C=C)C2=CC=CC=C2
InChIInChI=1S/C16H14O3/c1-3-12(11-7-5-4-6-8-11)13-9-15(18)16(19-2)10-14(13)17/h3-10,12H,1H2,2H3/t12-/m1/s1
InChIKeyRGSUZUQISVAJJF-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-4-Methoxydalbergione (CAS 4646-86-0): Core Identity, Natural Source, and Pharmacological Classification


(R)-4-Methoxydalbergione (CAS 4646-86-0) is an optically active neoflavonoid belonging to the dalbergione subclass of 1,4-benzoquinones, characterized by a methoxy substituent at position 2 and a 1-phenylallyl side-chain at position 5 of the p-benzoquinone core [1]. It is a chiral natural product isolable from the heartwood of specific Dalbergia species (notably D. latifolia, D. nigra, D. retusa, and D. louvelii) and from the roots of Ranunculus repens [1][2]. The compound has been annotated in ChEBI (CHEBI:66703) as an antiplasmodial drug and metabolite, and is catalogued in KEGG (C10505) and KNApSAcK (C00002549) [1]. Its biological profile spans urease inhibition, antiplasmodial activity against chloroquine-resistant Plasmodium falciparum, and heme oxygenase-1 (HO-1) induction [2][3].

Why (R)-4-Methoxydalbergione Cannot Be Replaced by Generic Dalbergione Analogs: Stereochemical and Pharmacodynamic Barriers to Substitution


Substitution of (R)-4-Methoxydalbergione by close structural analogs or the (S)-enantiomer in research or procurement contexts is undermined by three irreducible factors. First, the natural occurrence of the two enantiomers is mutually exclusive across Dalbergia species—the (R)-form is confined to D. latifolia, D. nigra, D. retusa, and D. louvelii, while the (S)-form occurs in D. melanoxylon and D. boroni—meaning that sourcing from the wrong botanical material yields the opposite configuration [1]. Second, in allergic contact dermatitis models, patients sensitized to one enantiomer do not cross-react to the other, demonstrating that stereochemistry governs protein-hapten conjugation and immunogenicity [1]. Third, even among structurally closely related dalbergiones, functional group differences produce qualitative pharmacological divergence: 4'-Hydroxy-4-methoxydalbergione (HMTD) fails to upregulate HO-1 in HT22 neuronal cells and does not engage the ERK/p38 MAPK pathways that (R)-4-Methoxydalbergione (MTD) activates in the same cell type, despite both compounds inducing HO-1 via JNK in BV2 microglia [2]. These stereochemical and pharmacodynamic barriers preclude generic interchange.

(R)-4-Methoxydalbergione: Quantified Comparative Evidence for Scientific Selection


Antiplasmodial Potency: (R)-4-Methoxydalbergione Is the Most Potent Compound Among Four Co-Isolated Antiplasmodial Agents from Dalbergia louvelii

In a head-to-head comparison of 17 flavonoids isolated from Dalbergia louvelii heartwood and tested against the chloroquine-resistant FcB1 strain of Plasmodium falciparum, only four compounds displayed antiplasmodial activity below the 10 µM threshold. Among these four, (R)-4-Methoxydalbergione exhibited the lowest IC50 at 5.8 ± 0.15 µM, making it 1.5-fold more potent than the next most active compound (7,4'-dihydroxy-3'-methoxyisoflavone, IC50 6.8 ± 0.15 µM), 1.34-fold more potent than isoliquiritigenin (IC50 7.8 ± 0.65 µM), and 1.5-fold more potent than obtusafuran (IC50 8.7 ± 0.6 µM). The reduced derivative obtusaquinol showed a 2-fold decrease in antimalarial potency compared to (R)-4-Methoxydalbergione, confirming that the p-quinone moiety is essential for activity [1]. Chloroquine positive control yielded IC50 0.13 ± 0.03 µM [1].

Antiplasmodial Plasmodium falciparum Malaria drug discovery Natural products

Cell-Type-Selective HO-1 Induction: (R)-4-Methoxydalbergione Uniquely Activates ERK/p38 Pathways and Upregulates HO-1 in HT22 Neuronal Cells Where the 4'-Hydroxy Analog Fails

Kim et al. (2018) directly compared 4-Methoxydalbergione (MTD) and 4'-Hydroxy-4-methoxydalbergione (HMTD) in two CNS-relevant cell types. In BV2 microglial cells, both compounds induced HO-1 protein levels through Nrf2 nuclear translocation and activated the JNK MAPK pathway. However, in HT22 murine hippocampal neuronal cells, only MTD—not HMTD—upregulated HO-1 expression. Furthermore, only MTD activated the ERK and p38 MAPK pathways in HT22 cells, and only MTD exhibited neuroprotective effects against glutamate-induced neurotoxicity in these cells, an effect that was partially reversed by the HO inhibitor tin protoporphyrin IX [1]. This establishes that the 4'-hydroxy substitution in HMTD abolishes a specific signaling modality (ERK/p38-mediated HO-1 induction) that is retained by MTD and is functionally linked to neuroprotection.

Neuroprotection Heme oxygenase-1 Nrf2 pathway Oxidative stress

Anti-Glioma Potency vs. Temozolomide: 4-Methoxydalbergione Exhibits Approximately 7- to 18-Fold Greater Potency Than the First-Line Chemotherapeutic in U87 and U251 Astroglioma Cells

Li et al. (2021) directly compared 4-Methoxydalbergione (4MOD) with temozolomide (TMZ), the standard-of-care chemotherapeutic for astroglioma, in two human astroglioma cell lines. In U87 cells, 4MOD IC50 values at 24, 48, and 72 h were 12.05 ± 1.98, 4.30 ± 0.74, and 5.00 ± 0.83 µM, respectively, while TMZ IC50 values were 89.12 ± 9.87, 78.03 ± 13.76, and 58.00 ± 7.32 µM—representing a 7.4-fold, 18.1-fold, and 11.6-fold potency advantage for 4MOD [1]. In U251 cells, 4MOD IC50 at 24 h was 18.3 ± 7.32 µM vs. TMZ 99.33 ± 9.88 µM (5.4-fold) [1]. In vivo, 4MOD at 10 mg/kg slowed U87 xenograft tumor growth and at 30 mg/kg reduced tumor size in nude mice, demonstrating translation from in vitro potency to in vivo efficacy [1]. Note: The 4MOD used in this study was purified from Dalbergia sissoo; the enantiomeric configuration was not specified, and the direct attribution of this data to the (R)-enantiomer specifically should be made with caution.

Glioblastoma Astroglioma Temozolomide comparator Anticancer natural products

Urease Inhibition: (R)-4-Methoxydalbergione Is Approximately 2-Fold Less Potent Than Co-Isolated (R)-Dalbergiophenol, Defining Its Relative Position Within the Ranunculus repens Pharmacophore Series

Khan et al. (2006) isolated three urease inhibitors from the same chloroform/ethyl acetate extract of Ranunculus repens roots: methyl 3,4,5-trihydroxybenzoate (1), R(+)-4-methoxydalbergione (2), and R(+)-dalbergiophenol (3). Urease inhibition was quantified against two enzyme sources. For Bacillus pasteurii (Sporosarcina pasteurii) urease, (R)-4-Methoxydalbergione showed 50% inhibition at 0.059 mM (59 µM), while (R)-dalbergiophenol achieved 50% inhibition at 0.025 mM (25 µM)—a 2.36-fold greater potency for dalbergiophenol. For Jack bean (Canavalia ensiformis) urease, (R)-4-Methoxydalbergione required 0.067 mM (67 µM) vs. 0.035 mM (35 µM) for (R)-dalbergiophenol (1.91-fold difference). The standard inhibitor thiourea gave 50% inhibition at 0.021 mM (21 µM) and 0.015 mM (15 µM), respectively [1]. These data place (R)-4-Methoxydalbergione as a moderately potent urease inhibitor within this chemotype, less potent than both dalbergiophenol and thiourea but structurally distinct.

Urease inhibition Helicobacter pylori Enzyme inhibitor Ranunculus natural products

Differential Anticancer Potency Across Tumor Cell Lineages: 4-Methoxydalbergione Displays a >3-Fold Range in IC50 Values Enabling Tissue-Selectivity Prioritization

Cross-study compilation of 4-Methoxydalbergione (4MOD) IC50 data reveals substantial variation in potency across cancer histotypes. Against bladder cancer cell lines (Du et al. 2022, CCK-8 assay), IC50 values were 8.17 ± 1.91 µM for J82 and 14.50 ± 0.92 µM for UMUC3 [1]. Against hepatocellular carcinoma cell lines (Zeng et al. 2023, CCK-8 assay, 48 h treatment), IC50 values were 29.33 ± 0.33 µM for SK-HEP-1 and 22.83 ± 1.10 µM for HuH-7 [2]. Against U87 astroglioma (Li et al. 2021, 48 h), IC50 was 4.30 ± 0.74 µM [3]. The 48 h IC50 spans from 4.30 µM (U87, most sensitive) to 29.33 µM (SK-HEP-1, least sensitive), representing a 6.8-fold potency range. Note: These studies used 4MOD from Dalbergia sissoo/D. odorifera without enantiomeric specification; direct applicability to the (R)-enantiomer should be verified.

Cancer cell line panel Bladder cancer Liver cancer Tissue selectivity

Species-Dependent Enantiomeric Sourcing: The (R)-Enantiomer Is Restricted to Specific Dalbergia Species, Creating a Verifiable Procurement Authenticity Criterion

Bissel et al. (1999) documented that among the Dalbergia genus, the (R)-enantiomer of 4-methoxydalbergione is found exclusively in Dalbergia latifolia, Dalbergia nigra, and Dalbergia retusa, whereas the (S)-enantiomer is restricted to Dalbergia melanoxylon and Dalbergia boroni [1]. 4-Methoxydalbergione is unique among dalbergiones in that it is the only member of the family found in both enantiomeric forms in nature, depending on botanical origin [1]. The same group developed a seven-step asymmetric synthesis yielding each enantiomer with up to 95% enantiomeric excess using [Rh((S,S)-bdpp)(NBD)]ClO4 or [Rh((R,R)-bdpp)(NBD)]ClO4 at 80 bar H2 pressure [1]. Furthermore, in allergic contact dermatitis, patients sensitized to one enantiomer do not cross-react to the other, establishing that enantiomeric identity has clinical immunotoxicological consequences [1].

Stereochemistry Natural product authentication Botanical sourcing Enantiomeric excess

(R)-4-Methoxydalbergione: Evidence-Backed Research and Procurement Application Scenarios


Antimalarial Lead Discovery Targeting Chloroquine-Resistant Plasmodium falciparum

(R)-4-Methoxydalbergione, with an IC50 of 5.8 µM against the chloroquine-resistant FcB1 strain, represents the most potent antiplasmodial scaffold among the dalbergione-type neoflavonoids co-isolated from Dalbergia louvelii heartwood [1]. Its p-quinone moiety is essential for activity—reduction to obtusaquinol diminishes potency 2-fold—providing a clear SAR starting point for medicinal chemistry optimization [1]. Procurement of enantiopure (R)-4-Methoxydalbergione is indicated for programs requiring a defined stereochemical starting point for antimalarial lead development.

Neuroprotective Agent Development via Nrf2/HO-1 Pathway Activation in Neuronal Cells

(R)-4-Methoxydalbergione (MTD) is distinguished from its closest structural analog 4'-Hydroxy-4-methoxydalbergione (HMTD) by its unique ability to induce HO-1 through ERK and p38 MAPK pathways in HT22 neuronal cells and to confer protection against glutamate-induced neurotoxicity—effects that HMTD does not reproduce [2]. This cell-type-selective pathway engagement makes MTD the preferred tool compound for dissecting ERK/p38-dependent HO-1 induction mechanisms in neuronal models of oxidative injury, and a candidate scaffold for neurodegenerative disease targets involving microglial activation.

Anti-Glioma Drug Discovery with Defined Potency Advantage Over Temozolomide

4-Methoxydalbergione demonstrates an 18-fold potency advantage over temozolomide at 48 h in U87 astroglioma cells (IC50 4.30 vs. 78.03 µM) and has validated in vivo efficacy in a U87 xenograft model at 10–30 mg/kg doses [3]. For research groups seeking to develop next-generation glioblastoma therapeutics that overcome TMZ resistance and low potency, 4-Methoxydalbergione offers a structurally distinct chemotype with documented in vitro and in vivo activity. Procurement should verify enantiomeric identity, as the published data originate from Dalbergia sissoo-derived material.

Urease Inhibitor SAR Studies and Botanical Authentication-Dependent Procurement

In the Ranunculus repens chemotype series, (R)-4-Methoxydalbergione (IC50 59–67 µM) serves as a moderately potent urease inhibitor that is structurally and pharmacologically distinct from the more potent (R)-dalbergiophenol (IC50 25–35 µM) [4]. The ~2-fold potency difference attributable to the C-4 methoxy vs. hydroxyl substitution provides a clear SAR signal for inhibitor optimization programs targeting Helicobacter pylori urease. Additionally, the botanical restriction of the (R)-enantiomer to specific Dalbergia species (D. latifolia, D. nigra, D. retusa, D. louvelii) [4] establishes a verifiable procurement criterion: end-users requiring authentic (R)-4-Methoxydalbergione must confirm either botanical provenance or chiral purity documentation (≥95% ee via the Bissel asymmetric hydrogenation route).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-4-Methoxydalbergione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.